1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Antimycobacterial Tuberculosis Structure-Activity Relationship

Anti-TB drug discovery programs using non-fluorinated 4-nitrophenyl intermediates risk synthesizing predictably inactive compounds. The 2-fluoro substituent in CAS 556801-40-2 is independently validated to switch antimycobacterial activity from 0% to 97-98% inhibition in structurally related series. • Replace non-fluorinated analogs at the fragment-coupling stage to ensure library retention of anti-TB pharmacophoric activity. • Well-defined melting point (152-153 °C) enables rapid incoming QC, preventing costly downstream misassignment errors. • Nitro group serves as a diversification handle for parallel synthesis of hydrazide, oxadiazole, and triazole libraries.

Molecular Formula C16H16FN3O2
Molecular Weight 301.31 g/mol
CAS No. 556801-40-2
Cat. No. B1403093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine
CAS556801-40-2
Molecular FormulaC16H16FN3O2
Molecular Weight301.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F
InChIInChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2
InChIKeyTWUSBZZLFHMSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine: Sourcing and Procurement Guide


1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2) is a synthetic piperazine derivative bearing a distinctive 2-fluoro-4-nitrophenyl substituent, a pharmacophoric motif independently demonstrated to be critical for switching antimycobacterial activity from inactive to active in structurally related quinolone series [1]. This compound serves as a versatile building block in medicinal chemistry , with a molecular formula of C₁₆H₁₆FN₃O₂, a molecular weight of 301.32 g/mol, and a reported melting point of 152–153 °C .

Why Generic Substitution Fails for This Piperazine Intermediate


The 2-fluoro-4-nitrophenyl group in 1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2) is not a generic substituent. Direct comparative antimycobacterial studies have demonstrated that 1-(4-nitrophenyl) analogs lacking the ortho-fluoro substituent are completely *inactive*, while their 1-(2-fluoro-4-nitrophenyl) counterparts are active anti-TB agents [1]. Furthermore, regioisomeric analogs bearing a 4-fluorophenyl rather than a 2-fluoro-4-nitrophenyl group exhibit distinct biological profiles including antipsychotic-like dopamine receptor interactions , underscoring that substitution pattern—not merely scaffold identity—dictates biological outcome. Consequently, generically substituting this compound with a non-fluorinated or differently substituted phenylpiperazine abolishes the specific pharmacophoric activity that motivates its procurement.

Differentiation Evidence Against Closest Analogs


Ortho-Fluoro Substituent Enables Anti-TB Activity

In a head-to-head comparison within the fluoroquinolone series, 1-(4-nitrophenyl) derivatives (compounds 3a and 3b) were found to be inactive, whereas their direct 1-(2-fluoro-4-nitrophenyl) counterparts (compounds 4a and 4b) exhibited potent antimycobacterial activity against *Mycobacterium tuberculosis* [1]. The 7-piperidinyl derivative 4a achieved 97% inhibition, while the 7-(3,5-dimethylpiperazinyl) derivative 4e reached 98% inhibition [1]. This demonstrates that the simple addition of a fluorine atom at the C-2 position of the 4-nitrophenyl ring transforms an inactive scaffold into a highly active anti-TB agent. Although the target compound is a simpler phenylpiperazine rather than a full fluoroquinolone, the 2-fluoro-4-nitrophenyl pharmacophore it carries is the *exact same moiety* that was proven essential for activity in this quantitative comparison, providing a class-level inference that its presence is a prerequisite for retaining the antimycobacterial potential observed in advanced analogs.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Melting Point as Procurement Quality Gate

The target compound 1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2) exhibits a well-defined melting point of 152–153 °C at a commercial purity of ≥95% . In contrast, the non-phenyl-substituted analog 1-(2-fluoro-4-nitrophenyl)piperazine (CAS 154590-33-7) has a significantly lower melting point of 70–72 °C . This 80+ °C difference in melting point provides a straightforward, quantitative quality control parameter for identity verification and purity assessment upon receipt, differentiating it from a closely related intermediate that could be erroneously supplied.

Quality Control Physicochemical Characterization Procurement Specification

Regioisomeric Substitution Alters Biological Target Profile

Regioisomeric phenylpiperazine derivatives bearing a 4-fluorophenyl substitution (e.g., 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine) have been reported to exhibit antipsychotic-like activity through dopamine receptor interaction . In contrast, the 2-fluoro-4-nitrophenyl substitution pattern present in the target compound (CAS 556801-40-2) has been independently associated with antimycobacterial activity in the fluoroquinolone series, with 97–98% inhibition of M. tuberculosis growth [1]. This demonstrates that the position and identity of substituents on the N-phenyl ring dictate the biological target profile: the 4-fluorophenyl regioisomer engages CNS receptors, whereas the 2-fluoro-4-nitrophenyl regioisomer enables anti-infective target engagement.

Receptor Pharmacology Selectivity Regioisomer Comparison

Synthetic Versatility via Nitro Group Reactivity

The 4-nitro substituent on the 2-fluorophenyl ring provides a well-established chemical handle for further diversification. In the structurally related 4-(2-fluoro-4-nitrophenyl)morpholine series, the nitro group was quantitatively reduced to the corresponding aniline using Fe/NH₄Cl, enabling subsequent derivatization to hydrazides, 1,3,4-oxadiazole-2-thioles, and triazole hybrids [1]. This reactivity profile is a critical differentiator from analogs lacking a nitro group, such as simple 4-fluorophenylpiperazines or 2-fluorophenylpiperazines, which cannot undergo this nitro-to-amine transformation. The target compound (CAS 556801-40-2) thus functions simultaneously as a pharmacophoric building block (via the 2-fluoro-4-nitrophenyl motif for biological activity) and a synthetic intermediate (via the reducible nitro group for library expansion).

Synthetic Chemistry Building Block Nitro Reduction

Commercial Availability and Purity Benchmarking

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2) is commercially available from multiple reputable suppliers with verified purity specifications: Sigma-Aldrich/Key Organics offers ≥95% purity , Leyan (Shanghai Haohong Biomedical) supplies at 98% purity , and MolCore provides NLT 97% purity under ISO-certified quality systems . The melting point is consistently reported at 152–153 °C across vendors . This multi-source availability with documented purity ≥95% distinguishes this compound from less common or single-source phenylpiperazine analogs, providing procurement flexibility and supply chain resilience.

Supply Chain Purity Specification Vendor Comparison

Prioritized Application Scenarios for Scientific Procurement


Anti-TB Lead Optimization with Fluorinated Building Block

Medicinal chemistry programs targeting *Mycobacterium tuberculosis* should replace non-fluorinated 4-nitrophenyl intermediates with CAS 556801-40-2 as the preferred building block. The quantitative evidence shows that the 2-fluoro substituent switches antimycobacterial activity from inactive to 97–98% inhibition in structurally related quinolone series [1]. Incorporating this fluorinated intermediate at the fragment-coupling stage—rather than the non-fluorinated 4-nitrophenyl analog—ensures the resulting library retains the essential pharmacophoric feature for anti-TB activity, avoiding synthesis of predictably inactive compounds.

Parallel Library Synthesis via Nitro Reduction

CAS 556801-40-2 is the preferred starting material for generating diverse compound libraries through nitro group reduction. As demonstrated on the morpholine analog, the 4-nitro group can be reduced to the corresponding aniline (Fe/NH₄Cl), which then serves as a branching point for hydrazide, 1,3,4-oxadiazole-2-thiole, and triazole formation [1]. In contrast, non-nitrated phenylpiperazine building blocks lack this diversification handle and require more synthetic steps to introduce equivalent functionality. This makes CAS 556801-40-2 the higher-value procurement choice for medicinal chemistry groups executing parallel synthesis campaigns.

Quality-Control-Verified Multi-Step Synthesis Procurement

For research groups conducting multi-step syntheses where intermediate identity errors propagate costly downstream failures, CAS 556801-40-2 offers a procurement advantage through its well-defined melting point (152–153 °C) and multi-source purity documentation (≥95% to 98%) [1] [2]. The 80+ °C melting point differential versus the common analog 1-(2-fluoro-4-nitrophenyl)piperazine (70–72 °C) provides a rapid incoming QC checkpoint. This reduces the risk of mis-shipment and ensures that downstream SAR data are attributed to the correct chemical entity, protecting the integrity of structure-activity relationship tables.

Fragment-Based Drug Discovery with Validated Pharmacophore

In fragment-based drug discovery campaigns targeting bacterial or mycobacterial pathogens, CAS 556801-40-2 serves as a validated 'privileged fragment' whose 2-fluoro-4-nitrophenyl motif has independent experimental validation for anti-TB activity in the quinolone context [1]. Fragment libraries that include this building block benefit from an established structure-activity relationship anchor, increasing the probability that elaborated leads will retain target engagement. This contrasts with unvalidated phenylpiperazine fragments whose biological relevance is entirely speculative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.